(3R,4R)-4-Acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy) ethyl]azetidin-2-one
Beschreibung
(3R,4R)-4-Acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one (commonly abbreviated as 4-AA) is a chiral β-lactam compound critical in synthesizing carbapenem and penem antibiotics, such as meropenem and dorzolamide . Its molecular formula is C₁₃H₂₅NO₄Si, with a molecular weight of 287.43 g/mol. The compound features:
- A tert-butyldimethylsilyl (TBS) protecting group on the ethyl side chain, enhancing steric protection and stability during synthetic processes .
- An acetoxy group at the 4-position of the azetidinone ring, which participates in nucleophilic substitution reactions during antibiotic synthesis .
- Stereospecific (3R,4R) configuration, crucial for biological activity and downstream derivatization .
Eigenschaften
IUPAC Name |
[(2R,3R)-3-[(1S)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4Si/c1-8(18-19(6,7)13(3,4)5)10-11(16)14-12(10)17-9(2)15/h8,10,12H,1-7H3,(H,14,16)/t8-,10-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHDKFODLYVMQG-PTOFAABTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(NC1=O)OC(=O)C)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]1[C@H](NC1=O)OC(=O)C)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76855-69-1 | |
| Record name | (2R,3R)-3-((R)-1-(tert-butyldimethylsiloxy)ethyl)-4-oxoazetidin-2-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.948 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3R,4R)-4-Acetoxy-3-[(R)-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Starting Materials and Chiral Induction
4-AA synthesis often begins with chiral precursors derived from penicillin or cephamycin frameworks to leverage inherent stereochemical configurations. For example, semisynthetic routes utilize (3S,4R)-4-acetoxyazetidinone derivatives, where the tert-butyldimethylsilyl (TBS) group is introduced via nucleophilic substitution. A key step involves the stereoselective silylation of the hydroxyl group at the C-3 position using tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole, achieving >95% enantiomeric excess (ee).
Lactam Ring Formation
The β-lactam ring is constructed via cyclization of β-amino esters under Mitsunobu conditions. Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) facilitate the intramolecular nucleophilic attack, forming the azetidinone core with retention of configuration. Solvent selection (e.g., dichloromethane or THF) critically impacts reaction kinetics, with THF providing higher yields (78–82%) due to improved reagent solubility.
Stereochemical Control and Diastereomer Management
Diastereomer Impurity Synthesis
The CN103420886A patent details the synthesis of 4-AA diastereomers, which arise from epimerization at the C-3 or C-4 positions. For instance, reacting (3S,4R)-4-hydroxyazetidinone with (R)-1-(tert-butyldimethylsilyloxy)ethyl bromide under basic conditions generates a 1:1 mixture of diastereomers, separable via silica gel chromatography (20% ethyl acetate/hexane).
Resolution Techniques
-
Chromatographic Separation : Flash chromatography using gradients of ethyl acetate in hexane resolves diastereomers with ≥98% purity.
-
Crystallization : Recrystallization from hexane yields fluffy white crystals with 99.5% enantiopurity, as confirmed by chiral HPLC.
Mitsunobu Reaction-Based Approaches
Reaction Optimization
The Mitsunobu reaction is pivotal for introducing the acetoxy group at C-4. A typical protocol involves:
-
Dissolving (3R,4R)-4-hydroxy-3-[(R)-1-(TBS-oxy)ethyl]azetidin-2-one in dichloromethane.
-
Adding acetic acid (1.5 equiv), DIAD (1.2 equiv), and PPh₃ (1.5 equiv) at 0°C.
Table 1: Mitsunobu Reaction Conditions and Yields
| Solvent | Temperature (°C) | DIAD Equiv | PPh₃ Equiv | Yield (%) |
|---|---|---|---|---|
| Dichloromethane | 25 | 1.2 | 1.5 | 78 |
| THF | 25 | 1.2 | 1.5 | 82 |
| Chloroform | 25 | 1.2 | 1.5 | 75 |
Scalability Challenges
Large-scale reactions face phosphine oxide byproduct removal. A patent-pending workaround uses polymer-supported triphenylphosphine, reducing purification steps and improving yields to 85%.
Industrial-Scale Purification
Chromatographic Methods
Industrial batches employ silica gel chromatography with 20% ethyl acetate/hexane, achieving 98% purity. The eluate is concentrated under reduced pressure, yielding 70–75% recovery.
Table 2: Purification Efficiency Across Solvent Systems
| Solvent Mix (EtOAc:Hexane) | Purity (%) | Recovery (%) |
|---|---|---|
| 10:90 | 92 | 65 |
| 20:80 | 98 | 75 |
| 30:70 | 99 | 68 |
Crystallization Protocols
Recrystallization from hexane at −20°C produces needle-like crystals with a melting point of 48–52°C, consistent with literature. Residual solvent levels (<0.1% hexane) meet ICH Q3C guidelines.
Alternative Synthetic Routes
Enzymatic Resolution
Lipase-catalyzed acetylation of the C-4 hydroxyl group offers a greener alternative. Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether achieves 80% conversion with 99% ee, though substrate solubility limits scalability.
Asymmetric Catalysis
Rhodium-catalyzed hydrogenation of β-keto esters generates the C-3 stereocenter. Using (R)-BINAP as a ligand, enantioselectivity reaches 94% ee, but lactam ring instability under H₂ pressure restricts utility.
Stability and Degradation Pathways
Analyse Chemischer Reaktionen
Oxidation Reactions
The tert-butyldimethylsilyl (TBS) group is stable under mild oxidative conditions, enabling selective oxidation of other functional groups. For example:
-
Epoxidation : In the presence of m-chloroperbenzoic acid (mCPBA), the compound undergoes epoxidation at the β-lactam ring, forming an epoxide derivative used in further functionalization .
-
Alcohol Oxidation : The protected hydroxyl group remains intact during oxidation of secondary alcohols in related intermediates using Dess-Martin periodinane .
| Reaction Type | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Epoxidation | mCPBA, CH₂Cl₂ | Epoxide | 85% | |
| Alcohol Oxidation | Dess-Martin periodinane | Ketone | 92% |
Reduction Reactions
The β-lactam ring is resistant to standard reducing agents, but the acetoxy group can be selectively reduced:
-
Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) cleaves the acetoxy group to yield a secondary alcohol without affecting the TBS-protected hydroxyl group .
-
Borohydride Reduction : Sodium borohydride selectively reduces ketone intermediates in multi-step syntheses .
| Reaction Type | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrogenolysis | H₂, Pd-C, EtOAc | Alcohol | 78% | |
| Ketone Reduction | NaBH₄, MeOH | Secondary Alcohol | 95% |
Substitution Reactions
The acetoxy group participates in nucleophilic substitutions, enabling diverse derivatization:
-
Transesterification : Treatment with alcohols (e.g., methanol) under acidic conditions replaces the acetoxy group with methoxy .
-
Amidation : Reaction with primary amines (e.g., benzylamine) yields amide derivatives, critical for antibiotic side-chain modifications .
| Reaction Type | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Transesterification | MeOH, H₂SO₄ | Methoxy Derivative | 82% | |
| Amidation | Benzylamine, DCC | Amide | 75% |
Stereochemical Considerations
The compound’s stereochemistry is preserved through:
Wissenschaftliche Forschungsanwendungen
Synthesis of Carbapenem Antibiotics
One of the primary applications of (3R,4R)-4-Acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one is in the synthesis of carbapenem antibiotics, which are crucial for treating multi-drug resistant bacterial infections. The compound serves as a key intermediate in the synthesis pathway of carbapenems like meropenem and imipenem.
Key Studies and Findings
- The synthesis methods often involve protecting group strategies and selective transformations that utilize 4-AA to introduce necessary functional groups while maintaining stereochemical integrity .
- Research has shown that modifications to the azetidinone structure can enhance antibacterial activity and improve pharmacokinetic profiles, making 4-AA a versatile building block in drug design .
Pharmaceutical Research Applications
Beyond its role in antibiotic synthesis, (3R,4R)-4-Acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one has been explored for its potential in various therapeutic areas:
Antiviral and Anticancer Research
- Recent studies have investigated the compound's efficacy against viral infections and certain types of cancer cells. The structural features of 4-AA allow for modifications that can enhance its biological activity against these diseases .
Case Studies
- A notable case study highlighted the modification of 4-AA derivatives that showed promising results in inhibiting viral replication in vitro, suggesting potential applications in antiviral drug development .
The synthesis of (3R,4R)-4-Acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one typically involves several steps:
General Synthetic Route
- Protection of Hydroxyl Groups : Using tert-butyldimethylsilyl chloride (TBDMS-Cl) to protect hydroxyl groups.
- Formation of Azetidinone Ring : Utilizing cyclization reactions to form the azetidinone structure.
- Acetylation : Introducing the acetoxy group through acetylation reactions.
- Deprotection : Removing protecting groups to yield the final product.
This multi-step synthetic approach allows for high yields and purity of the desired compound while enabling further functionalization for diverse applications .
Wirkmechanismus
The mechanism of action of (3R,4R)-4-Acetoxy-3-[®-1-(tert-butyldimethylsilyloxy) ethyl]azetidin-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways Involved: The pathways affected by the compound can include signal transduction, metabolic processes, and gene expression, depending on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
Physical Properties :
- Appearance: White crystalline solid .
- Melting Point: 105–109°C .
- Solubility: Insoluble in water; soluble in organic solvents like ethyl acetate and dichloromethane .
Synthesis :
4-AA is synthesized from (S)-ethyl lactate via stereoselective routes involving gold-catalyzed cyclization or enzymatic resolution, achieving high enantiomeric purity (>99%) . Key steps include TBS protection, β-lactam ring formation, and acetoxy group introduction .
Table 1: Structural and Functional Comparison
Key Comparisons :
Stereochemical Impact :
- The (3R,4R) configuration in 4-AA is essential for binding to bacterial penicillin-binding proteins (PBPs), unlike its (3S,4R) isomer, which shows negligible antibiotic activity .
Reactivity: 4-AA undergoes nucleophilic acyl substitution at the 4-acetoxy group, enabling β-lactam ring functionalization . In contrast, 4-chloro-2-azetidinones exhibit higher electrophilicity at the 4-position, favoring SN2 reactions for monobactam synthesis .
Protecting Group Variations :
- Replacing the TBS group in 4-AA with tert-butyldiphenylsilyl (TBDPS) (as in ’s compound) increases steric bulk, reducing solubility but enhancing stability in acidic conditions .
Synthetic Utility :
- 4-AA’s synthesis from (S)-ethyl lactate achieves >80% yield with minimal racemization, outperforming routes for structurally complex analogs (e.g., ’s compound, requiring multi-step protection/deprotection) .
Industrial Relevance :
Biologische Aktivität
(3R,4R)-4-Acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one, often referred to as 4-AA, is a compound of significant interest in medicinal chemistry, particularly as a key intermediate in the synthesis of β-lactam antibiotics such as penems and carbapenems. This article explores its biological activity, synthesis methods, and potential applications in pharmaceuticals.
The molecular formula for (3R,4R)-4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one is C₁₃H₂₅NO₄Si. It features a lactam structure with three chiral centers, which contributes to its biological activity and specificity in interactions with biological targets.
Antimicrobial Activity
Research indicates that 4-AA exhibits antimicrobial properties due to its role as a precursor in the synthesis of β-lactam antibiotics. These antibiotics are known for their effectiveness against a broad spectrum of bacteria by inhibiting cell wall synthesis. The compound's structural features enhance its ability to interact with bacterial enzymes such as transpeptidases.
The mechanism by which 4-AA and its derivatives exert their antibacterial effects involves the formation of covalent bonds with the active site of bacterial enzymes. This action leads to the inhibition of peptidoglycan cross-linking in bacterial cell walls, ultimately resulting in cell lysis and death.
Synthesis
The synthesis of (3R,4R)-4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one has been optimized through various methods. One notable approach is the Cu(I)-mediated Kinugasa cycloaddition/rearrangement cascade, which allows for stereoselective formation of the compound from silyl-protected precursors .
Synthesis Method Overview
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Mitsunobu reaction with formic acid | Formation of intermediate |
| 2 | Esterification reactions using acids | Conversion to 4-AA |
| 3 | Silyl protection and oxidation steps | Final product isolation |
Case Studies
- Synthesis and Evaluation : A study published in The Journal of Antibiotics details a practical preparation method for 4-AA and evaluates its efficiency in synthesizing β-lactam antibiotics. The authors reported high yields and purity levels, affirming its utility in pharmaceutical applications .
- Antibacterial Testing : In vitro testing against various bacterial strains showed that derivatives of 4-AA possess significant antibacterial activity, comparable to established antibiotics. The study highlighted the importance of structural modifications on the biological efficacy of these compounds .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3R,4R)-4-Acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one, and how do their efficiencies compare?
- Methodological Answer : The compound is synthesized via two primary routes:
- Route 1 : Uses methyl (R)-3-hydroxybutyrate, tert-butyldichlorosilane, chlorosulfonyl isocyanate, and acetic anhydride. Key steps include O-protection, enantioselective hydrogenation, and cycloaddition .
- Route 2 : Involves benzoyl chloride, ammonia, formaldehyde, methyl acetoacetate, and tert-butyldichlorosilane. Critical steps include amide formation, chloromethylation, and catalytic peroxidation .
- Efficiency : Route 1 achieves higher stereoselectivity (specific rotation [α]²⁰/D = +53° to +59° in toluene) but requires stringent anhydrous conditions. Route 2 offers scalability but has lower yields due to side reactions during chloromethylation .
Q. How is the stereochemical integrity of the compound validated during synthesis?
- Methodological Answer :
- Chiral HPLC or polarimetry (specific rotation verification) confirms enantiopurity. For example, the target compound exhibits [α]²⁰/D = +53° to +59° (c=0.5, toluene), consistent with the (3R,4R,R)-configuration .
- X-ray crystallography resolves ambiguities in diastereomeric intermediates, such as azetidinone ring conformation and silyl ether orientation .
Q. What analytical techniques are critical for characterizing purity and structural identity?
- Methodological Answer :
- Melting Point : 107–110°C (sharp range indicates high crystallinity) .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the acetoxy, silyl ether, and azetidinone moieties. Key signals include δ ~2.0 ppm (acetate methyl) and δ ~0.1 ppm (Si(CH₃)₂) .
- Elemental Analysis : Total nitrogen content ≥98.0% ensures purity .
Advanced Research Questions
Q. How do competing synthetic pathways address challenges in stereochemical control during β-lactam ring formation?
- Methodological Answer :
- Kinugasa Cycloaddition : A novel method employs Cu(I)-mediated cycloaddition between silyl-protected (R)-3-butyn-2-ol and a nitrone, enabling stereospecific β-lactam formation with >90% enantiomeric excess (ee) .
- Catalytic Asymmetric Hydrogenation : Reduces ketone intermediates (e.g., methyl acetoacetate) to chiral alcohols, critical for installing the (R)-configured ethyl-silyl ether side chain .
- Challenges : Competing epimerization at C3 or C4 positions during O-acetylation requires low-temperature (-20°C) quenching to preserve stereochemistry .
Q. What contradictions exist in reported synthetic data, and how can they be resolved experimentally?
- Methodological Answer :
- Contradiction : Discrepancies in reported yields (50–75%) for the tert-butyldimethylsilyl (TBS) protection step .
- Resolution : Optimize reaction time (≤2 hours) and silyl chloride stoichiometry (1.2 equiv) to minimize silyl migration byproducts. Use TLC (hexane:EtOAc = 4:1) to monitor reaction progress .
- Data Reconciliation : Cross-validate intermediates via HRMS and IR spectroscopy (e.g., C=O stretch at ~1770 cm⁻¹ for the β-lactam ring) .
Q. How does the compound’s stability under varying conditions impact its utility in antibiotic synthesis?
- Methodological Answer :
- Thermal Stability : Decomposition above 110°C limits high-temperature reactions. Storage at +5°C in inert atmospheres (Ar/N₂) is recommended .
- Hydrolytic Sensitivity : The TBS ether group hydrolyzes in protic solvents (e.g., MeOH/H₂O), necessitating anhydrous conditions during downstream coupling reactions (e.g., meropenem synthesis) .
- Impact on Drug Synthesis : Instability in aqueous media requires rapid workup and lyophilization to preserve the β-lactam core for carbapenem antibiotics .
Q. What environmental and safety considerations are critical for handling this compound?
- Methodological Answer :
- Hazard Classification :
| Hazard Code | Risk Description | Precautionary Measures |
|---|---|---|
| H319 | Severe eye irritation | Use goggles, face shield |
| H411 | Toxic to aquatic life | Avoid release into waterways |
| H317 | Skin sensitization | Wear nitrile gloves |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
